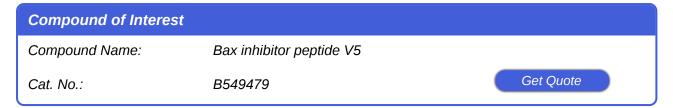


An In-depth Technical Guide to Bax Inhibitor Peptide V5 (BIP-V5)

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bax inhibitor peptide V5 (BIP-V5) is a cell-permeable pentapeptide that has emerged as a significant tool in the study of apoptosis. Derived from the Bax-binding domain of human Ku70, BIP-V5 effectively inhibits Bax-mediated programmed cell death by preventing the conformational changes and subsequent translocation of the pro-apoptotic protein Bax to the mitochondria. This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of BIP-V5. It includes a summary of key quantitative data, detailed experimental protocols for its application, and visualizations of the pertinent biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of apoptosis, cancer biology, and drug development.

Structure of Bax Inhibitor Peptide V5

Bax inhibitor peptide V5 is a synthetic pentapeptide with the amino acid sequence Val-Pro-Met-Leu-Lys (VPMLK)[1]. This sequence was designed based on the Bax-binding domain of human Ku70, a protein involved in DNA repair that also sequesters Bax in the cytoplasm, thereby preventing its pro-apoptotic activity[1][2].

Physicochemical Properties



The fundamental physicochemical properties of BIP-V5 are summarized in the table below.

Property	Value	Reference
Amino Acid Sequence	Val-Pro-Met-Leu-Lys (VPMLK)	[1]
Molecular Formula	C27H50N6O6S	[3]
Molecular Weight	586.79 g/mol	[3]
CAS Number	579492-81-2	[3]

Function and Mechanism of Action

BIP-V5 functions as a direct inhibitor of the pro-apoptotic protein Bax. Its primary mechanism involves preventing the activation of Bax and its subsequent translocation from the cytosol to the mitochondrial outer membrane, a critical step in the intrinsic pathway of apoptosis[3][4][5].

Under normal physiological conditions, Bax exists as a monomer in the cytoplasm. Upon receiving an apoptotic stimulus, Bax undergoes a conformational change that exposes its mitochondrial targeting domain. This allows it to translocate to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing cell death.

BIP-V5 directly interferes with this process. By mimicking the Bax-binding domain of Ku70, BIP-V5 is thought to bind to Bax, stabilizing its inactive conformation and preventing the conformational changes necessary for its mitochondrial translocation[2][5]. This inhibitory action has been demonstrated in various cell types and in response to diverse apoptotic stimuli, including UV irradiation and chemotherapeutic agents[3].

Effects on Apoptotic Protein Expression

In addition to its direct action on Bax, treatment with BIP-V5 has been shown to modulate the expression of other key proteins involved in the apoptotic signaling cascade. In a mouse model, BIP-V5 administration led to significant changes in the levels of both pro- and anti-apoptotic proteins, as detailed in the table below.



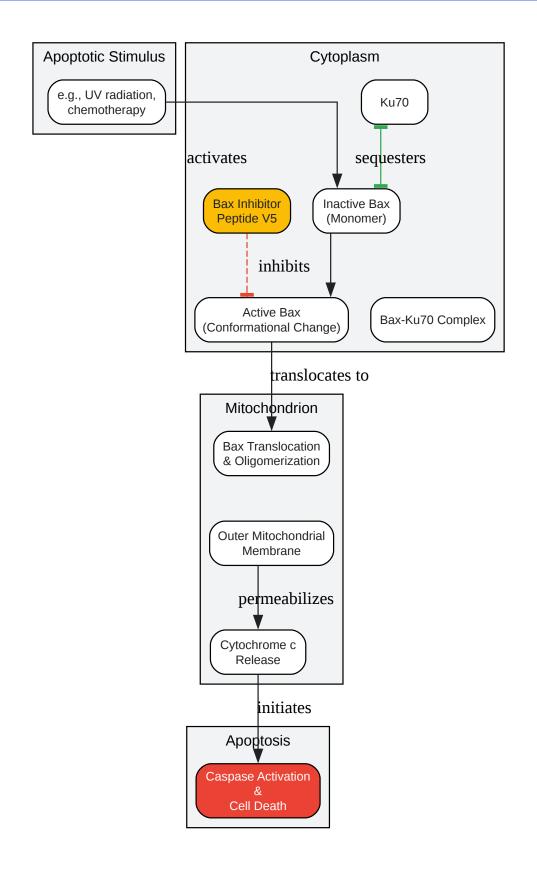
Protein	Change in Expression Level	Protein Function	Reference
XIAP	Increased by more than 11-fold	Anti-apoptotic	[3]
Bcl-2	Increased by more than 3-fold	Anti-apoptotic	[3]
Bax	Reduced by 10%	Pro-apoptotic	[3]
Bad	Reduced by 30%	Pro-apoptotic	[3]
Nuclear Factor-кВ- p65	Reduced by nearly 50%	Pro-apoptotic	[3]

These findings suggest that BIP-V5 not only directly inhibits Bax function but also promotes a cellular environment that is more resistant to apoptosis through the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic factors.

Signaling Pathway of BIP-V5 Action

The mechanism of action of BIP-V5 can be visualized as an intervention in the intrinsic apoptotic pathway. The following diagram illustrates the key steps in this pathway and the point at which BIP-V5 exerts its inhibitory effect.





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BIP-V5 inhibits the intrinsic apoptotic pathway by preventing Bax activation.



Experimental Protocols

The following protocols are provided as a guide for the use of BIP-V5 in cell culture experiments. These are based on methodologies reported in the literature[2].

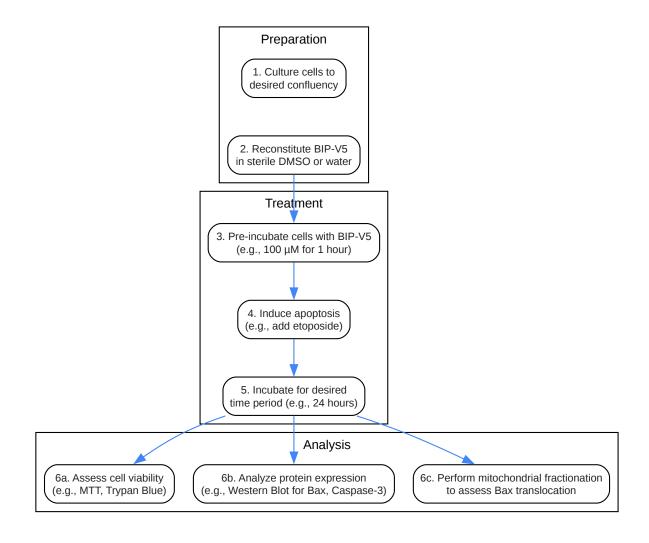
Peptide Preparation and Storage

- Synthesis: BIP-V5 peptides are typically synthesized by commercial vendors with a purity of >98% as determined by HPLC[2].
- Storage: Lyophilized peptide should be stored at -20°C. For short-term storage, reconstituted peptide in a suitable solvent can be stored at -20°C for up to one month, and for long-term storage, at -80°C for up to one year[6]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

Cell Treatment with BIP-V5

The following workflow outlines a typical experiment to assess the cytoprotective effects of BIP-V5.





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